Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
Description
Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine backbone substituted with a tert-butyl carbamate group and a 1,2,4-triazole ring modified with a sulfanylidene (-S=) moiety.
Properties
IUPAC Name |
tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-12(2,3)18-11(17)15-6-4-5-9(7-15)16-8-13-14-10(16)19/h8-9H,4-7H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDECFGKVQWUYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the triazole moiety through cyclization reactions. The tert-butyl ester group is then introduced via esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility in chemical reactions makes it a valuable component in the production of advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications: Sulfanylidene vs. Tetrazole
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate () replaces the sulfanylidene-triazole group with a tetrazole ring. The tetrazole analog has demonstrated antidiabetic activity (IC50 = 7.12 µM) attributed to its carboxylic acid-like properties, which enhance binding to enzymatic targets such as α-glucosidase .
| Feature | Sulfanylidene-Triazole Analog | Tetrazole Analog |
|---|---|---|
| Functional Group | 5-sulfanylidene-1,2,4-triazole | 1H-tetrazol-5-yl |
| Bioactivity | Not reported in evidence | Antidiabetic (IC50 = 7.12 µM) |
| Hydrogen Bonding Capacity | Moderate (S= group) | High (N-H in tetrazole) |
| Stability | Likely higher (S= less reactive) | Moderate (acid-sensitive) |
Piperidine-Substituted Heterocycles in Kinase Inhibition
Imidazo-pyrrolo-pyrazine derivatives (e.g., (R)-tert-butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate, ) share the piperidine-carbamate scaffold but incorporate fused nitrogen heterocycles. These compounds are typically synthesized via palladium-catalyzed hydrogenation (e.g., 10% Pd/C in dichloroethane) and are explored as kinase inhibitors due to their planar aromatic systems .
Sulfur vs. Oxygen-Based Heterocycles
Tert-butyl 4-{3-[4-(methylsulfonyl)benzyl]-1,2,4-oxadiazol-5-yl}piperidine-1-carboxylate () replaces the triazole with an oxadiazole ring and includes a sulfonyl group. Oxadiazoles are known for metabolic stability and have been used in antimicrobial agents. The sulfanylidene group in the target compound may provide stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions compared to oxadiazoles .
Biological Activity
Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological effects, and potential applications in various fields.
The molecular formula of this compound is with a molecular weight of approximately 284.38 g/mol. The compound features a piperidine ring and a triazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O2S |
| Molecular Weight | 284.38 g/mol |
| CAS Number | 2344680-36-8 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Piperidine Ring : Using piperidine derivatives as starting materials.
- Cyclization to Form the Triazole Moiety : This step may involve cycloaddition reactions.
- Esterification : Introduction of the tert-butyl ester group through esterification reactions.
These steps require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, triazole derivatives have been studied for their effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may possess similar properties, potentially acting as an antimicrobial agent.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. In vitro studies could be designed to evaluate the efficacy of this compound against different cancer cell lines.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds with target proteins, modulating their activity. This interaction is critical for its potential therapeutic effects.
Q & A
Q. What are the common synthetic routes for synthesizing Tert-butyl 3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate, and what key reaction conditions are critical for optimizing yield and purity?
The synthesis involves multi-step reactions, starting with cyclocondensation to form the triazole ring. Cyclopropylamine and thiocyanate derivatives react under controlled pH (acidic or basic conditions) to generate the 5-sulfanylidene-1,2,4-triazole intermediate. Subsequent coupling with piperidine derivatives and tert-butyl carbamate under reflux in aprotic solvents (e.g., DMF or THF) completes the synthesis. Key conditions include:
- Catalyst optimization (e.g., CuI for regioselective triazole formation).
- Stoichiometric control to minimize byproducts.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How can researchers effectively characterize the molecular structure of this compound using spectroscopic methods?
Structural elucidation relies on:
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon backbone.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C15H24N4O2S, MW 324.44 g/mol).
- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch) validate functional groups.
- X-ray crystallography : SHELX programs resolve crystal packing and confirm stereochemistry .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts.
- Recrystallization : Ethanol/dichloromethane mixtures yield high-purity crystals.
- HPLC : Useful for resolving stereoisomers or regioisomers if present .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Store under inert gas (N2/Ar) at –20°C in amber vials.
- Use desiccants to prevent hydrolysis of the tert-butyl carbamate group.
- Conduct stability assays under varying pH and temperature to determine degradation thresholds .
Advanced Research Questions
Q. What strategies resolve contradictory data between computational modeling and experimental spectroscopic results?
Q. How does the electronic configuration of the sulfanylidene group influence reactivity in nucleophilic substitution reactions?
The sulfanylidene group acts as an electron-withdrawing moiety, polarizing adjacent C–N bonds and enhancing electrophilicity. Reactivity can be modulated by:
- pH adjustment to stabilize thiolate intermediates.
- Solvent choice (e.g., DMSO for polar transition states).
- Kinetic studies under varying temperatures to map activation barriers .
Q. What methodologies analyze regioselectivity challenges during triazole ring formation?
- Catalyst screening : Compare Cu(I)-catalyzed vs. Ru-mediated cycloadditions.
- Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor intermediates via in-situ IR.
- NOESY NMR : Determines regiochemical outcomes by analyzing spatial proximity of substituents .
Q. How is the bioisosteric potential of the triazol-4-yl moiety evaluated in drug design?
- Comparative binding assays : Replace triazole with pyrazole or imidazole and measure target affinity (e.g., enzyme inhibition IC50).
- Molecular docking : Analyze interactions with active-site residues (e.g., hydrogen bonding with sulfanylidene sulfur).
- Pharmacokinetic profiling : Assess LogP, metabolic stability, and membrane permeability vs. analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
